molecular formula C24H36O4 B601943 5-Beta-Hydroxy-Drospirenone-17-Propanol CAS No. 1357252-81-3

5-Beta-Hydroxy-Drospirenone-17-Propanol

Cat. No.: B601943
CAS No.: 1357252-81-3
M. Wt: 388.54
InChI Key:
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Description

5-Beta-Hydroxy-Drospirenone-17-Propanol is a synthetic compound that belongs to the class of steroidal compounds. It is a derivative of spironolactone and is used in various medical and industrial applications. The molecular formula of this compound is C24H36O4, and it has a molecular weight of 388.54 g/mol .

Scientific Research Applications

5-Beta-Hydroxy-Drospirenone-17-Propanol has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard and impurity in the study of steroidal compounds.

    Biology: Investigated for its potential effects on various biological pathways and processes.

    Medicine: Explored for its potential therapeutic effects, particularly in hormone-related conditions.

    Industry: Utilized in the production of high-purity steroidal compounds for various industrial applications.

Mechanism of Action

Target of Action

5-Beta-Hydroxy-Drospirenone-17-Propanol, also known as Drospirenone , is a synthetic analogue of spironolactone . It has a similar pharmacological profile to endogenous progesterone . Its primary targets are the progesterone, androgen, and mineralocorticoid receptors .

Mode of Action

As a progestin, Drospirenone binds to the progesterone receptor, exerting contraceptive effects by inhibiting ovulation and increasing cervical mucus viscosity . Its anti-androgenic properties result from competitive antagonism at the androgen receptor . Additionally, it exhibits anti-mineralocorticoid activity by antagonizing the mineralocorticoid receptor .

Biochemical Pathways

Drospirenone’s actions on the progesterone, androgen, and mineralocorticoid receptors influence several biochemical pathways. Its progestogenic activity inhibits the mid-cycle surge of luteinizing hormone, preventing ovulation . Anti-androgenic effects help reduce symptoms of androgen-dependent conditions like acne and hirsutism . Its anti-mineralocorticoid activity can counteract estrogen-induced water retention .

Pharmacokinetics

The pharmacokinetics of Drospirenone involve absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed orally and undergoes extensive first-pass metabolism . The major inactive metabolites are the acid form of drospirenone (M11) and 4,5-dihydro-drospirenone-3-sulfate (M14) . Drospirenone also undergoes oxidative metabolism via the hepatic cytochrome enzyme CYP3A4 .

Result of Action

The molecular and cellular effects of Drospirenone’s action include inhibition of ovulation, increased cervical mucus viscosity, and antagonism of androgen and mineralocorticoid receptors . These effects contribute to its contraceptive efficacy, anti-androgenic properties, and anti-mineralocorticoid activity .

Action Environment

Environmental factors such as diet, lifestyle, and concomitant medications can influence Drospirenone’s action, efficacy, and stability. For instance, substances that induce or inhibit CYP3A4 can affect its metabolism . Furthermore, individual variations in drug metabolism and receptor sensitivity can also impact its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Beta-Hydroxy-Drospirenone-17-Propanol involves multiple steps, starting from drospirenone. One of the key steps includes the catalytic hydrogenation of dimethylene propinol, which leads to the formation of intermediate products such as 7α-(3-hydroxy-1-propyl)-6β,7β; 15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality of the final product. The production involves the use of specialized equipment and cleanroom environments to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Beta-Hydroxy-Drospirenone-17-Propanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of this compound. These products have different applications in scientific research and industry.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-Beta-Hydroxy-Drospirenone-17-Propanol include:

    Drospirenone: The parent compound from which this compound is derived.

    3-Beta-Hydroxy-Drospirenone Lactol: Another derivative of drospirenone with similar properties.

    5-Beta-Hydroxy-Drospirenone Lactone: A related compound with slight structural differences.

Uniqueness

This compound is unique due to its specific hydroxyl and propanol functional groups, which confer distinct chemical and biological properties. These functional groups allow for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-21-7-4-13(26)12-24(21,28)17-10-14(17)19-16(21)5-8-22(2)20(19)15-11-18(15)23(22,27)6-3-9-25/h14-20,25,27-28H,3-12H2,1-2H3/t14-,15+,16-,17+,18-,19+,20-,21+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGLEUDFODCURD-HOPUHREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C5(CCCO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCCO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857759
Record name (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357252-81-3
Record name (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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